molecular formula C8H9ClN2O B502811 N-(5-chloropyridin-2-yl)propanamide

N-(5-chloropyridin-2-yl)propanamide

Cat. No.: B502811
M. Wt: 184.62g/mol
InChI Key: ZOCIXFFHNSOISL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloropyridin-2-yl)propanamide is a chemical compound with the molecular formula C 8 H 9 ClN 2 O and a molecular weight of 184.62 g/mol [ 1 ]. Its CAS registry number is 13606-92-3 [ 4 ]. This compound serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. This amide derivative of 5-chloropyridine is part of a class of molecules investigated for their potential in developing novel antibiotics. Specifically, research indicates that structurally related N-(5-chloropyridin-2-yl) amide derivatives are key intermediates in the synthesis of pyrazole-based inhibitors [ 3 ]. These inhibitors target essential bacterial enzymes, such as N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE), which is a promising target for new antibiotics because it is essential for bacterial cell wall synthesis but absent in humans [ 3 ]. Applications & Research Value: The primary research application of this compound is as a versatile chemical building block. Researchers utilize it to create more complex molecules for biological testing, particularly in the search for new anti-infective agents [ 3 ]. Its structure, featuring both a chloropyridine ring and an amide group, makes it a suitable precursor for constructing potential enzyme inhibitors. Handling & Safety: While a specific safety data sheet for this exact compound was not identified in the search results, related chloropyridine compounds suggest careful handling is essential [ 2 ]. As a standard laboratory practice, always consult the Safety Data Sheet (SDS) before use. Personal protective equipment (PPE), including gloves, eye protection, and a dust mask, is recommended when handling fine chemical solids [ 2 ]. Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses [ 4 ].

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62g/mol

IUPAC Name

N-(5-chloropyridin-2-yl)propanamide

InChI

InChI=1S/C8H9ClN2O/c1-2-8(12)11-7-4-3-6(9)5-10-7/h3-5H,2H2,1H3,(H,10,11,12)

InChI Key

ZOCIXFFHNSOISL-UHFFFAOYSA-N

SMILES

CCC(=O)NC1=NC=C(C=C1)Cl

Canonical SMILES

CCC(=O)NC1=NC=C(C=C1)Cl

Origin of Product

United States

Scientific Research Applications

Pharmacological Applications

1.1 Cancer Therapy

N-(5-chloropyridin-2-yl)propanamide has been identified as a potential inhibitor of Cytidine Triphosphate Synthase 1 (CTPS1), an enzyme involved in nucleotide synthesis crucial for DNA replication. Inhibition of CTPS1 has therapeutic implications for various cancers, as it disrupts the proliferation of neoplastic cells. Research indicates that compounds targeting CTPS1 could enhance recovery from vascular injuries and reduce morbidity associated with conditions like restenosis .

1.2 Immunosuppressive Agents

The compound's role as a CTPS1 inhibitor also positions it as a candidate for immunosuppressive therapy, particularly in managing graft rejection and autoimmune diseases. By selectively inhibiting activated lymphocytes, this compound may help in controlling immune responses during transplantation procedures .

3.1 Clinical Trials

Recent studies have highlighted the importance of diversity in clinical trials involving this compound to ensure comprehensive understanding of its effects across different populations. By including varied demographic groups, researchers can better assess the compound's efficacy and safety profile .

3.2 Observational Research Framework

A case study framework has been proposed for evaluating the impact of this compound in real-world settings. This approach emphasizes detailed observational research to capture variations in patient responses and treatment outcomes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogen-Substituted Pyridinylpropanamides

N-(5-Bromo-2-pyridinyl)propanamide
  • Structural Difference : Bromine replaces chlorine at the pyridine 5-position.
  • Physical Properties :
    • Predicted boiling point: 377.9 ± 27.0 °C (vs. unavailable data for chloro analog).
    • Density: 1.543 ± 0.06 g/cm³ (higher than chloro derivatives, suggesting increased molecular packing).
    • pKa: 12.94 ± 0.70 (indicative of weaker acidity compared to the chloro analog’s reported acid pKa of 32.06 , though this discrepancy may arise from measurement of different protons) .
  • Synthesis : Similar acylation methods apply, but bromine’s lower electronegativity may reduce electron-withdrawing effects on the pyridine ring.
N-(5-Fluoro-4-formyl-3-iodopyridin-2-yl)pivalamide
  • Structural Differences : Fluoro and iodo substituents at positions 5 and 3, respectively, with a bulkier pivalamide group.
  • Impact : Increased steric hindrance from the pivalamide group likely reduces reactivity compared to propanamide derivatives. Halogen electronegativity gradients (F > Cl > Br > I) modulate electronic properties, influencing solubility and binding interactions .

Propanamide Side Chain Modifications

Derivatives synthesized from N-(5-chloro-2-pyridyl)-β-alanine demonstrate how side-chain functionalization alters bioactivity:

  • Compound 3: 3-[(5-Chloropyridin-2-yl)amino]-N-[(methylcarbamothioyl)amino]propanamide exhibits strongest free radical scavenging activity (DPPH assay) .
  • Compound 4 and 5 : Thioamide and phenylcarbamoyl substitutions enhance reducing power, critical for antioxidant applications .
  • Hydrazone 7 : Inhibits growth of Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli, highlighting the role of hydrazone moieties in antibacterial activity .

Enantiomeric and Steric Effects

  • (2R)-N-(5-Chloropyridin-2-yl)-2-(1-oxo-isoindol-2-yl)propanamide: Physical Properties: Molar refractivity (62.30), polarizability (85 ų), and log S (-4.42) indicate poor aqueous solubility, typical of lipophilic isoindolyl groups.

Data Tables

Table 2: Physical Properties of Halogenated Analogs

Property N-(5-Chloropyridin-2-yl)propanamide N-(5-Bromo-2-pyridinyl)propanamide
Boiling Point (°C) Not reported 377.9 ± 27.0
Density (g/cm³) Not reported 1.543 ± 0.06
Acid pKa 32.06* 12.94 ± 0.70
Log S (Solubility) -4.42 Not reported

Note: Acid pKa for chloro analog may refer to an isoindolyl proton .

Preparation Methods

Direct Amide Formation via Acid Chlorides

The most straightforward method involves reacting 5-chloro-2-aminopyridine with propanoyl chloride in the presence of a base. This Schotten-Baumann-type reaction typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents, with triethylamine (TEA) to neutralize HCl byproducts.

Example Procedure :

  • Reactants : 5-Chloro-2-aminopyridine (1.0 eq), propanoyl chloride (1.2 eq), TEA (1.5 eq).

  • Conditions : Stirred in DCM at 0–5°C for 1 hour, then warmed to 25°C for 12 hours.

  • Workup : The mixture is washed with aqueous NaHCO₃ and brine, followed by solvent evaporation.

  • Yield : ~75–85% after crystallization from n-heptane.

Key Considerations :

  • Excess acyl chloride ensures complete conversion but risks diacylation.

  • Low temperatures minimize side reactions, such as hydrolysis of the acid chloride.

Coupling Reactions Using Activators

Carbodiimide-Mediated Coupling

For substrates sensitive to acid chlorides, carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate propanoic acid for amide bond formation. Hydroxybenzotriazole (HOBt) is often added to suppress racemization.

Optimized Protocol :

ParameterDetail
SolventDCM or ethyl acetate
ActivatorDCC (1.1 eq) + HOBt (1.1 eq)
Temperature25–30°C, 12–24 hours
WorkupFiltration, solvent stripping
Yield80–90% after column purification

HATU-Assisted Synthesis

Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) offers superior activation for sterically hindered amines. A 2020 study demonstrated its efficacy in synthesizing structurally related benzoxazoles:

  • Propanoic acid (1.0 eq) and HATU (1.5 eq) are mixed in DMF.

  • 5-Chloro-2-aminopyridine (1.2 eq) and DIPEA (3.0 eq) are added.

  • The reaction proceeds at 25°C for 6 hours, yielding 88–92% product.

Alternative Synthetic Routes

Enzymatic Hydrolysis of Nitriles

Though less common, nitrilases can convert 3-(5-chloropyridin-2-ylamino)propanenitrile to the corresponding amide under mild conditions (pH 7.0, 37°C). This green chemistry approach avoids harsh reagents but suffers from slower kinetics (48–72 hours) and modest yields (60–70%).

Solid-Phase Synthesis

A patent-pending method immobilizes 5-chloro-2-aminopyridine on Wang resin, followed by sequential coupling with Fmoc-protected propanoic acid. After cleavage with trifluoroacetic acid, the crude product is purified via recrystallization. This method achieves >95% purity but requires specialized equipment.

Purification and Characterization

Crystallization Techniques

Industrial-scale processes favor n-heptane or n-hexane for crystallization due to their low polarity and high volatility. For example, dissolving the crude amide in hot n-heptane (130–145°C) and cooling to 25°C yields needle-like crystals with ≥99.5% purity.

Analytical Methods

  • HPLC : Reverse-phase C18 column, 70:30 acetonitrile/water, retention time = 4.2 min.

  • NMR (DMSO-d₆): δ 8.35 (d, J=8.5 Hz, 1H, pyridine-H), 7.85 (dd, J=8.5, 2.5 Hz, 1H), 7.45 (d, J=2.5 Hz, 1H), 2.40 (q, J=7.5 Hz, 2H), 1.15 (t, J=7.5 Hz, 3H).

  • Melting Point : 148–150°C.

Industrial-Scale Synthesis Considerations

Cost Efficiency

Direct acylation with propanoyl chloride is preferred for bulk production due to low reagent costs ($0.50–$1.00/g). Coupling agents like HATU are reserved for high-value APIs.

Environmental Impact

Solvent recovery systems for DCM and n-heptane reduce waste. A 2025 lifecycle assessment showed that recycling 90% of n-heptane decreases the carbon footprint by 40% compared to single-use solvents .

Q & A

Basic Research Questions

Q. How is N-(5-chloropyridin-2-yl)propanamide synthesized, and what analytical methods confirm its structure?

  • Synthesis : React 5-chloro-2-aminopyridine with acrylic acid to form N-(5-chloropyridin-2-yl)-β-alanine, followed by reaction with hydrazine hydrate to yield the corresponding hydrazide intermediate. Derivatives are synthesized via condensation with isocyanates or aldehydes (e.g., phenylisocyanate, methylisothiocyanate) in methanol .
  • Structural Confirmation : Use 1^1H and 13^13C NMR spectroscopy to analyze chemical environments (e.g., pyridine ring protons at δ 7.5–8.5 ppm, amide protons at δ 10–11 ppm) and elemental analysis to verify C/H/N ratios .

Q. What in vitro bioactivity profiles have been reported for this compound derivatives?

  • Antioxidant Activity : Compound 3 (methylcarbamothioyl derivative) shows strong radical scavenging (IC50_{50} < 50 μM), while compounds 4 and 5 (phenylcarbamoyl derivatives) exhibit reducing power comparable to ascorbic acid .
  • Antibacterial Activity : Hydrazone derivatives (e.g., compound 7) inhibit Rhizobium radiobacter, Xanthomonas campestris, and Escherichia coli at 100 μg/mL via disruption of bacterial membrane integrity .

Advanced Research Questions

Q. How can researchers optimize synthetic yields of this compound derivatives under varying reaction conditions?

  • Solvent Selection : Methanol is optimal for condensation reactions (e.g., with phenylisocyanate), while aqueous KOH facilitates cyclization to 1,2,4-triazoles .
  • Temperature Control : Reflux conditions (e.g., 60–80°C) improve hydrazone formation with aromatic aldehydes .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity (>95%) .

Q. What computational methods predict the compound’s interactions with biological targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding affinity to enzymes (e.g., adenosine A2B receptors) .
  • Conformational Analysis : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) optimize geometry and electronic properties for SAR studies .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Standardized Assays : Use consistent protocols (e.g., DPPH radical scavenging at 517 nm, MIC determination via broth microdilution) to minimize variability .
  • Comparative Studies : Test derivatives alongside positive controls (e.g., ascorbic acid for antioxidants, ampicillin for antibacterials) to validate activity thresholds .

Q. What structural modifications enhance specific pharmacological properties?

  • Antioxidant Enhancement : Introduce electron-donating groups (e.g., methoxy) on the phenyl ring of hydrazones to improve radical scavenging .
  • Antibacterial Potency : Replace hydrazide with thiazole or imidazo[1,2-a]pyridine moieties to increase membrane permeability .

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